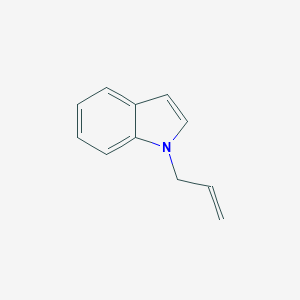

1-(Allyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-7,9H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTZRDOAWZPREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937558 | |

| Record name | 1-(Prop-2-en-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16886-08-1 | |

| Record name | 1-(2-Propen-1-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16886-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Allyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016886081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Prop-2-en-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 1-(Allyl)-1H-indole

Introduction

This compound, also known as N-allylindole, is a derivative of indole, a prominent heterocyclic aromatic compound. The indole nucleus is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[1][2][3][4] The addition of an allyl group to the nitrogen atom of the indole ring modifies its chemical properties, influencing its reactivity, and potential applications. This document provides a comprehensive overview of the core chemical properties, experimental protocols, and reactivity of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁N | [5][][7] |

| Molecular Weight | 157.21 g/mol | [5][] |

| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indole | [5][] |

| Synonyms | N-allylindole, 1-prop-2-enylindole | [5][] |

| CAS Number | 16886-08-1 | [5] |

| Boiling Point | 267.9°C at 760 mmHg | [] |

| Density | 0.96 g/cm³ | [] |

| InChI | InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-7,9H,1,8H2 | [5][] |

| SMILES | C=CCN1C=CC2=CC=CC=C21 | [5][] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and characterization of this compound.

General Synthesis of N-Allylindole

A common method for the synthesis of N-substituted indoles involves the alkylation of the indole nitrogen with an appropriate alkyl halide.[8]

Materials:

-

Substituted or unsubstituted indole

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Allyl bromide

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

A flask equipped with a stir bar is charged with indole (1.0 equivalent) and potassium hydroxide (2.0 equivalents).

-

DMSO is added to the flask, and the solution is stirred at room temperature.

-

Allyl bromide (2.0 equivalents) is then added to the stirring solution.

-

The reaction progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.[8]

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 or 600 MHz)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

NMR Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

¹H and ¹³C NMR Analysis: The sample is placed in the NMR spectrometer to acquire proton and carbon-13 spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[8]

-

GC-MS Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like ethyl acetate or dichloromethane.

-

GC-MS Analysis: The sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data for the eluted components, confirming the molecular weight.[5]

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H11N | CID 85625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Allyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Allyl)-1H-indole is a derivative of the indole heterocyclic system, which is a prevalent scaffold in a vast array of biologically active compounds, including many natural products and pharmaceuticals. The introduction of an allyl group at the N-1 position of the indole ring can significantly influence its chemical reactivity and biological properties, making it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a valuable resource for researchers working with this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | |

| Boiling Point | 115-117 °C at 5 mmHg | |

| Density | 1.03 g/cm³ | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, dichloromethane, and ethyl acetate. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | H-4 |

| 7.55 | d | 1H | H-7 |

| 7.18 | t | 1H | H-6 |

| 7.10 | t | 1H | H-5 |

| 7.05 | d | 1H | H-2 |

| 6.50 | d | 1H | H-3 |

| 5.95 | m | 1H | -CH=CH₂ |

| 5.15 | d | 1H | -CH=CH₂ (trans) |

| 5.05 | d | 1H | -CH=CH₂ (cis) |

| 4.70 | d | 2H | -CH₂- |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 136.0 | C-7a |

| 134.0 | -CH=CH₂ |

| 128.8 | C-3a |

| 128.5 | C-2 |

| 121.5 | C-6 |

| 121.0 | C-4 |

| 119.5 | C-5 |

| 117.5 | -CH=CH₂ |

| 109.5 | C-7 |

| 101.5 | C-3 |

| 48.9 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found, typical vibrational frequencies for N-substituted indoles and allyl groups are as follows:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic and vinyl) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1640 | C=C stretching (alkene) |

| ~1600, 1470 | C=C stretching (aromatic) |

| ~1460 | CH₂ scissoring |

| ~990, 910 | =C-H bending (out-of-plane) |

| ~740 | C-H bending (ortho-disubstituted benzene) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of indole with an allyl halide under basic conditions.[2]

Materials:

-

Indole

-

Allyl bromide

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a solution of indole (1.0 equivalent) in DMSO, add powdered potassium hydroxide (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of this compound.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Technique: Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Analysis: Determine the molecular weight of the compound from the molecular ion peak (M⁺) and analyze the fragmentation pattern to further support the structure.

Biological and Pharmacological Context

While specific signaling pathways involving this compound are not extensively documented in the literature, the broader class of N-substituted indoles has garnered significant attention in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the N-1 position can modulate a wide range of biological activities.

Indole derivatives have been reported to exhibit a diverse array of pharmacological effects, including but not limited to:

-

Anticancer activity: Many indole derivatives have been investigated for their potential as anticancer agents.

-

Antimicrobial activity: The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal properties.[3]

-

Anti-inflammatory effects: Certain indole derivatives have shown promise as anti-inflammatory agents.

-

Neurological activity: The indole structure is a core component of several neurotransmitters and psychoactive compounds.

The introduction of the allyl group can influence the lipophilicity, metabolic stability, and receptor-binding affinity of the indole core, potentially leading to novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with a practical experimental protocol for its synthesis and characterization. While specific biological data for this compound is limited, its structural relationship to a wide range of bioactive indole derivatives suggests its potential as a valuable building block in drug discovery and development. The information presented herein serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further investigation into its biological activities and mechanism of action is encouraged to fully unlock its therapeutic potential.

References

The Genesis of a Versatile Scaffold: A Technical Guide to 1-(Allyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Allyl)-1H-indole, a seemingly simple N-substituted indole, represents a cornerstone in the vast and ever-expanding landscape of medicinal chemistry and organic synthesis. Its discovery, rooted in the broader exploration of indole chemistry, has paved the way for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Through a comprehensive review of historical and contemporary literature, this document consolidates key experimental protocols, quantitative data, and the underlying chemical principles that govern its reactivity and utility.

A Historical Perspective: The Emergence of N-Allyl Indoles

The discovery of this compound is not marked by a singular, serendipitous event but rather evolved from the systematic exploration of indole functionalization. The indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals, has been a subject of intense chemical investigation since its isolation from indigo dye in the 19th century. Early research focused on understanding the fundamental reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C3 position.

The advent of N-alkylation techniques in the mid-20th century opened a new chapter in indole chemistry. A 1961 patent outlining a general process for the N-alkylation of indoles signifies a key milestone, suggesting that the synthesis of N-allyl derivatives was a feasible and logical extension of the existing chemical repertoire. This period saw a surge in the preparation of various N-substituted indoles to probe their chemical and biological properties. The introduction of the allyl group at the N1 position was a strategic choice, as the terminal double bond of the allyl moiety provides a versatile handle for further chemical transformations, a feature that continues to be exploited in modern synthetic chemistry.

While a specific "discovery" paper for this compound is not prominent in the historical record, its appearance in the chemical literature is a testament to the growing interest in modifying the indole core to modulate its electronic and steric properties, thereby influencing its biological activity.

Synthesis and Mechanistic Insights

The primary route to this compound is through the N-alkylation of indole. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated indole nitrogen acts as the nucleophile.

General Reaction Pathway

The synthesis involves the deprotonation of the indole N-H proton by a suitable base to form the indolide anion, which then undergoes a nucleophilic attack on an allyl halide (e.g., allyl bromide or allyl chloride).

Caption: General workflow for the N-allylation of indole.

Experimental Protocol: N-Allylation of Indole

The following protocol is a representative example for the synthesis of this compound, adapted from established methodologies for N-alkylation of indoles.

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation, resulting in the formation of the sodium salt of indole.

-

The mixture is cooled back to 0 °C, and allyl bromide (1.1 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting indole.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound have been characterized by various spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 118-120 °C at 10 mmHg |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.64 | d | 7.9 | H-4 |

| 7.51 | d | 8.2 | H-7 |

| 7.18 | t | 7. |

Potential Therapeutic Applications of 1-(Allyl)-1H-indole: A Technical Guide

Disclaimer: This technical guide summarizes the potential therapeutic applications of the 1-(Allyl)-1H-indole scaffold based on the biological activities of the broader indole class of compounds. Direct and extensive research on the specific therapeutic applications of this compound is limited in publicly available scientific literature. Therefore, some sections of this guide are based on inferences from studies on structurally related N-allyl-indole derivatives and the well-established pharmacology of the indole nucleus.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to interact with various biological targets have made it a cornerstone in medicinal chemistry. The N-functionalization of the indole ring, such as the introduction of an allyl group to form this compound, offers a vector for modifying the molecule's steric and electronic properties, potentially leading to novel therapeutic agents. This guide explores the prospective therapeutic applications of this compound, drawing upon the known biological activities of related indole derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory potentials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of indole. A general and straightforward protocol involves the reaction of indole with an allyl halide in the presence of a base.

General Experimental Protocol: N-Alkylation of Indole

Materials:

-

Indole

-

Allyl bromide (or allyl chloride)

-

Sodium hydride (NaH) or potassium hydroxide (KOH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the indolide anion.

-

Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

DOT Diagram of the General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Potential Therapeutic Applications

While specific data for this compound is scarce, the N-allyl moiety is present in various biologically active indole derivatives. The following sections outline potential therapeutic areas based on these related compounds.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents, both natural and synthetic. Derivatives of indole have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.

A study on a series of indole-N-allyl-triazole-phenyl ethanone derivatives reported weak to moderate anticancer efficacy against a panel of human tumor cell lines.[1] Although these are complex molecules, it suggests that the N-allyl indole scaffold can be a component of cytotoxic compounds.

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many indole derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: The indole scaffold can act as a hinge-binding motif for various protein kinases that are often dysregulated in cancer.

-

Induction of Apoptosis: Indole derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.

DOT Diagram of a Generalized Apoptosis Pathway:

Caption: A simplified model of the intrinsic apoptosis pathway.

Table 1: Hypothetical Quantitative Data for Anticancer Activity (Note: This table is illustrative due to the lack of specific data for this compound. The values are based on general ranges observed for indole derivatives.)

| Cell Line | Compound Class | IC₅₀ (µM) |

| MCF-7 (Breast) | N-Allyl Indole Derivative | 10-50 |

| A549 (Lung) | N-Allyl Indole Derivative | 15-60 |

| HCT116 (Colon) | N-Allyl Indole Derivative | 5-40 |

Antimicrobial Activity

The indole ring is a key component of many natural and synthetic compounds with antibacterial and antifungal properties. The mechanism of action often involves the disruption of bacterial cell membranes, inhibition of biofilm formation, or interference with essential metabolic pathways.

While no specific antimicrobial data for this compound was found, a study on N-allyl di(indolyl)indolin-2-ones showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests that the N-allyl indole moiety can be incorporated into molecules with antimicrobial properties.

Potential Mechanisms of Action:

-

Membrane Disruption: The lipophilic nature of the indole nucleus can facilitate insertion into and disruption of the bacterial cell membrane.

-

Biofilm Inhibition: Indole and its derivatives are known to interfere with quorum sensing, a cell-to-cell communication system crucial for biofilm formation.

-

Enzyme Inhibition: N-allyl indole derivatives could potentially inhibit essential bacterial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DOT Diagram of a General Antimicrobial Assay Workflow:

Caption: A general workflow for determining the Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Indole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or modulating inflammatory signaling pathways such as NF-κB.

Although direct evidence for this compound is not available, the indole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This highlights the potential of the indole core in the development of anti-inflammatory agents.

Potential Mechanisms of Action:

-

COX Inhibition: N-allyl indole derivatives could potentially inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins.

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a key regulator of inflammation. Indole compounds may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

Conclusion and Future Perspectives

While the current body of scientific literature does not provide extensive data on the specific therapeutic applications of this compound, the prevalence of the N-allyl indole scaffold in various bioactive molecules suggests that this compound could hold therapeutic potential. The most promising avenues for future research appear to be in the areas of oncology, infectious diseases, and inflammatory disorders.

Further investigation is required to elucidate the specific biological activities of this compound. In vitro screening against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers would be a crucial first step. Subsequent in vivo studies in relevant animal models would be necessary to validate any promising in vitro findings. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of N-substituted indole derivatives, could also provide valuable insights into the pharmacophoric requirements for specific biological activities. The development of a deeper understanding of the mechanisms of action of this compound and its analogs will be essential for its potential translation into a therapeutic agent.

References

An Introduction to the Therapeutic Potential of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and drug discovery. Its presence in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids, underscores its biological significance.[1] Synthetic and naturally occurring indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This has established the indole scaffold as a "privileged structure," one that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive technical overview of 1-(Allyl)-1H-indole and related compounds, focusing on their synthesis, biological activities, and experimental evaluation for researchers, scientists, and professionals in drug development.

Synthesis and Physicochemical Properties of this compound

This compound is a derivative of indole where an allyl group is attached to the nitrogen atom of the indole ring. This modification is a common strategy in medicinal chemistry to explore the structure-activity relationships of indole-based compounds.

Physicochemical Data for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | PubChem |

| Molecular Weight | 157.21 g/mol | PubChem |

| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indole | PubChem |

| CAS Number | 16886-08-1 | PubChem |

| Boiling Point | 267.9 °C at 760 mmHg | BOC Sciences |

| Density | 0.96 g/cm³ | BOC Sciences |

| Appearance | Liquid | - |

| Solubility | Soluble in organic solvents | - |

Biological Activities of this compound and Derivatives

The introduction of an allyl group at the N-1 position of the indole ring, along with other substitutions, has led to the discovery of compounds with significant anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of indole derivatives against various cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression like tubulin.[3][4]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Indole/1,2,4-triazole hybrid (7i) | - | IC₅₀ = 3.03 ± 0.11 µM (Tubulin polymerization inhibition) | [5] |

| Indole/1,2,4-triazole hybrid (7h) | Various | GI₅₀ = 1.85 to 5.76 µM | [5] |

| Indole/1,2,4-triazole hybrid (7j) | Various | GI₅₀ = 2.45 to 5.23 µM | [5] |

| N-alkylindole-isatin conjugate (8b) | A-549 (NSCLC) | IC₅₀ = 9.2 ± 0.78 µM | [6] |

| N-alkylindole-isatin conjugate (8b) | MDA-MB-231 (Breast) | IC₅₀ = 8.9 ± 0.61 µM | [6] |

| N-alkylindole-isatin conjugate (8b) | HCT-116 (Colon) | IC₅₀ = 19.1 ± 1.34 µM | [6] |

| Indole-based Tyrphostin (2b) | HCT-116 (Colorectal) | IC₅₀ = 0.4 µM | [7] |

| Indole-based Tyrphostin (2a) | MCF-7 (Breast) | IC₅₀ = 0.5 µM | [7] |

Antimicrobial Activity

Indole derivatives have also emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action can involve the disruption of microbial membranes and the inhibition of biofilm formation.[8]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

| Indole-triazole derivative (3d) | MRSA | 6.25 µg/mL | [9][10] |

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 µg/mL | [9][10] |

| Indole-triazole derivative (3d) | C. krusei | 3.125-50 µg/mL | [9] |

| Indole-triazole conjugate (6f) | C. albicans | 2 µg/mL | [11] |

| Indole-triazole conjugate (various) | C. tropicalis | 2 µg/mL | [11] |

| 1-Benzyl-3-(imidazol-1-ylmethyl)indole (40a) | C. albicans | 1-6 µg/mL | [12] |

| Indole hydrazone derivative (8) | MRSA | 6.25 µg/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the evaluation of the biological activity of indole derivatives.

Synthesis of this compound

A common and effective method for the N-alkylation of indole is through a phase-transfer catalyzed reaction. This method offers mild reaction conditions and good yields.

Materials:

-

Indole

-

Allyl bromide

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (1 equivalent) in toluene.

-

Add a 50% aqueous solution of sodium hydroxide.

-

Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

-

To the vigorously stirred biphasic mixture, add allyl bromide (1.1 equivalents) dropwise at room temperature.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][13]

Materials:

-

Cancer cell lines (e.g., HCT-116, A-549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a series of twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the microbial inoculum to each well containing the diluted compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

Representative Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many indole-based anticancer agents exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for therapeutic intervention. While the specific pathway for this compound is not definitively established, this diagram illustrates a plausible mechanism of action for an anticancer indole derivative targeting this pathway.

This guide serves as a foundational resource for researchers and drug development professionals interested in the promising field of indole-based therapeutics. The versatility of the indole nucleus, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for novel and effective treatments for a wide range of diseases.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 1-Hydroxy(and 1-Alkoxy, 1-Acyloxy)-1H-indoles and evaluations of their suppressive activities against tumor growth through inhibiting lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Computational Analysis of 1-(Allyl)-1H-indole: A Technical Guide for Drug Discovery Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The functionalization of the indole nitrogen at the N-1 position offers a strategic avenue for modulating the molecule's physicochemical and pharmacological properties. This technical guide focuses on the computational exploration of 1-(Allyl)-1H-indole, a derivative with potential applications in drug discovery. By leveraging computational methodologies, researchers can elucidate its structural characteristics, predict its biological targets, and guide the synthesis of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the computational assessment of indole derivatives.

Physicochemical Properties of this compound

A foundational aspect of any computational study is the characterization of the molecule's basic physicochemical properties. These parameters are crucial for understanding its behavior in biological systems and for parameterizing computational models.

| Property | Value | Source |

| Molecular Formula | C11H11N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 16886-08-1 | [1] |

| Boiling Point | 267.9°C at 760mmHg | [] |

| Density | 0.96 g/cm³ | [] |

| IUPAC Name | 1-prop-2-enylindole | [1] |

| SMILES | C=CCN1C=CC2=CC=CC=C21 | [1][] |

| InChI | InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-7,9H,1,8H2 | [1][] |

| InChIKey | HVTZRDOAWZPREA-UHFFFAOYSA-N | [1][] |

Computational Research Workflow

The computational investigation of a novel compound like this compound typically follows a structured workflow. This process begins with structural optimization and proceeds through target identification and interaction analysis, culminating in the prediction of its pharmacokinetic properties.

Figure 1: A generalized workflow for the computational analysis of a small molecule in a drug discovery context.

Methodologies in Computational Analysis

A variety of computational techniques are employed to study indole derivatives, each providing unique insights into the molecule's behavior and potential as a therapeutic agent.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, vibrational frequencies, and various electronic properties.

Experimental Protocol for DFT Analysis:

-

Structure Input: The 3D structure of this compound is generated using software such as GaussView 5.0.

-

Method and Basis Set Selection: Geometry optimization and energy calculations are performed using a functional, such as B3LYP, and a basis set, for instance, 6-311G++(d,p).[3][4]

-

Calculation Execution: The calculations are run using a quantum chemistry software package like Gaussian 09.[3]

-

Analysis of Results: The output is analyzed to obtain optimized structural parameters, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP).[4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the binding site of a target protein.

Experimental Protocol for Molecular Docking:

-

Ligand and Receptor Preparation: The 3D structure of this compound is prepared, and a target protein structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Binding Site Definition: The active site of the protein is defined based on known inhibitor binding or through prediction algorithms.

-

Docking Simulation: Docking is performed using software such as AutoDock or Glide. The program samples a large number of possible conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.[5][6]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound.

Experimental Protocol for ADMET Prediction:

-

Input Structure: The SMILES string or 3D structure of this compound is submitted to an online prediction tool.

-

Server Selection: A web-based server such as SwissADME or pkCSM is utilized for the prediction.[7]

-

Property Calculation: The server calculates various descriptors related to pharmacokinetics (e.g., oral bioavailability, blood-brain barrier permeability) and toxicity.

-

Analysis of Results: The predicted properties are analyzed to identify potential liabilities and guide further optimization of the molecule.[7]

Potential Signaling Pathways and Targets

While specific signaling pathways for this compound are not yet elucidated, the broader class of indole derivatives is known to interact with a variety of biological targets, suggesting potential avenues for investigation. Computational target prediction methods, such as reverse docking, can be employed to identify likely protein targets.

Figure 2: A logical workflow for identifying and validating the biological targets of a novel compound.

Indole derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][8][9] These activities are often mediated through interactions with key signaling proteins such as kinases and transcription factors. Molecular docking studies on various indole derivatives have revealed good binding affinities with targets like the AKT1 kinase enzyme.[3]

The computational analysis of this compound represents a promising approach to unlocking its therapeutic potential. By systematically applying methodologies such as DFT, molecular docking, and ADMET prediction, researchers can gain valuable insights into its structural, electronic, and pharmacokinetic properties. This knowledge is instrumental in guiding the rational design and development of novel indole-based drugs. The workflows and protocols outlined in this guide provide a robust framework for the computational exploration of this compound and other related compounds, ultimately accelerating the journey from molecule to medicine.

References

- 1. This compound | C11H11N | CID 85625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Allyl Group in 1-(Allyl)-1H-indole

Introduction

This compound is a versatile synthetic intermediate in which the indole nucleus is functionalized at the nitrogen atom with an allyl group. This substitution introduces a reactive handle that is not present in the parent indole, opening up a diverse range of chemical transformations. The reactivity of the allyl group is distinct from the typical electrophilic substitution chemistry of the indole ring, which primarily occurs at the C3 position.[1][2] The allyl moiety can participate in a variety of reactions, including pericyclic rearrangements, metal-catalyzed isomerizations and cross-couplings, and cycloadditions. This guide provides a detailed overview of the key reactive pathways of the allyl group in this compound, supported by experimental data and protocols for the synthesis of valuable chemical entities.

Pericyclic Reactions: The Aza-Claisen Rearrangement

One of the most characteristic reactions of N-allyl indoles is the thermal or Lewis acid-catalyzed[3][3]-sigmatropic rearrangement, a variant of the Claisen rearrangement.[4][5][6] This intramolecular process involves the migration of the allyl group from the nitrogen atom (N1) to the C2 position of the indole ring. The reaction proceeds through a highly ordered cyclic transition state, leading to the formation of 2-allyl-1H-indole. If the C2 position is substituted, migration to the C3 position can occur, though this is less common.

The aromatic Claisen rearrangement is typically an exothermic, concerted reaction.[4] The transformation is driven by the formation of a more stable aromatic system. While often requiring high temperatures when performed thermally, the use of Lewis acids or other catalysts can significantly lower the reaction temperature and improve yields.[5][7]

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-(Allyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed reactions of 1-(allyl)-1H-indole, a versatile building block in the synthesis of complex nitrogen-containing heterocyclic compounds. The methodologies described herein are pivotal for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Intramolecular Cyclization: Synthesis of Pyrrolo[1,2-a]indoles

Palladium-catalyzed intramolecular cyclization of this compound derivatives represents a powerful strategy for the synthesis of the pyrrolo[1,2-a]indole core structure. This fused heterocyclic system is a key feature in various natural products and pharmacologically active compounds. A notable application is the domino reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl compounds to yield polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones.

Reaction Scheme: Domino Palladium-Catalyzed Synthesis of 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones

A domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives provides a straightforward route to polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones.[1][2]

Caption: General scheme for the synthesis of pyrrolo[1,2-a]indol-3-ones.

Quantitative Data

The following table summarizes the results for the synthesis of various 2-substituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones from indol-2-ylmethyl acetates and Meldrum's acid derivatives.[2]

| Entry | R¹ | R² | Time (h) | Yield (%) |

| 1 | H | H | 4 | 70 |

| 2 | Me | H | 4 | 75 |

| 3 | Ph | H | 5 | 80 |

| 4 | H | Me | 4 | 72 |

| 5 | Me | Me | 5 | 85 |

| 6 | Ph | Me | 6 | 88 |

Reaction Conditions: 0.02 equiv. of Pd₂(dba)₃, 0.04 equiv. of dppf, 1.5 equiv. of Meldrum's acid derivative, 1.5 equiv. of K₂CO₃ in 1.5 mL of DMSO at 100 °C.[2]

Experimental Protocol: Synthesis of 2-Methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one (Table 1, Entry 2)

-

To a stirred solution of (1H-indol-2-yl)methyl acetate (1.0 equiv) and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (1.5 equiv) in anhydrous DMSO (0.1 M), add K₂CO₃ (1.5 equiv).

-

In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.02 equiv) and dppf (0.04 equiv) in anhydrous DMSO.

-

Add the catalyst solution to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Tsuji-Trost Reaction: Allylic Alkylation of Nucleophiles

The Tsuji-Trost reaction is a versatile palladium-catalyzed allylic alkylation that allows for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the allyl group can be transferred to a variety of soft nucleophiles. This reaction proceeds via a π-allylpalladium intermediate.[3][4]

Reaction Mechanism: Tsuji-Trost Reaction

The catalytic cycle of the Tsuji-Trost reaction involves the following key steps:

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Experimental Protocol: General Procedure for Tsuji-Trost Allylation with Carbon Nucleophiles

This protocol is adapted from a general procedure for the Tsuji-Trost reaction.[3]

-

To a suspension of a suitable base (e.g., t-BuOK, 2.0 equiv) in dry THF (0.3 M), add the carbon nucleophile (e.g., dimethyl malonate, 2.2 equiv) dropwise at 0 °C under an argon atmosphere.

-

Allow the mixture to warm to room temperature and stir for 10 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in one portion.

-

Add a solution of this compound (1.0 equiv) in THF dropwise over 10 minutes.

-

Heat the reaction mixture to 50 °C and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the allylated product.

Intramolecular Heck Reaction

The intramolecular Heck reaction of this compound derivatives provides an efficient pathway to construct fused ring systems. For instance, the cyclization of N-allyl-2-haloanilines, which are structurally analogous to substituted 1-(allyl)-1H-indoles, can lead to the formation of 3-methylindoles.[5]

Reaction Scheme: Intramolecular Heck Reaction of N-Allyl-2-iodoaniline

This reaction serves as a model for the cyclization of a this compound bearing a halide at the 2-position.

Caption: Intramolecular Heck reaction for indole synthesis.

Quantitative Data for Intramolecular Heck Reaction of N-Allyl-2-haloanilines[5]

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Yield (%) |

| 1 | N-Allyl-2-iodoaniline | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (8) | K₂CO₃ (4) | 90 | 98 |

| 2 | N-Allyl-2-bromoaniline | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (8) | K₂CO₃ (4) | 110 | 85 |

| 3 | N-Allyl-N-methyl-2-iodoaniline | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (8) | K₂CO₃ (4) | 90 | 95 |

Experimental Protocol: General Procedure for Intramolecular Heck Reaction[5]

-

In a Schlenk tube, combine the N-allyl-2-haloaniline derivative (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (8 mol%), and K₂CO₃ (4 equiv).

-

Add DMF (2 mL) to the mixture.

-

Stir the reaction mixture under air at the specified temperature (90-110 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purify the residue by flash column chromatography (petroleum ether or petroleum ether/ethyl acetate) to obtain the corresponding indole derivative.

Oxidative Cyclization

Palladium-catalyzed oxidative cyclization of N-aryl imines, formed in situ from anilines and ketones, provides a direct route to indole synthesis.[6] While not directly starting from this compound, this methodology highlights the potential for palladium catalysis in constructing the indole core through C-H activation and cyclization, a pathway that could be envisioned for appropriately substituted this compound derivatives.

Conceptual Workflow: Oxidative Cyclization for Indole Synthesis

Caption: Conceptual workflow for indole synthesis via oxidative cyclization.

These protocols and application notes serve as a guide for the exploration of palladium-catalyzed reactions of this compound. The versatility of these reactions opens avenues for the synthesis of a diverse range of complex molecules for further investigation in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

- 1. Synthesis of Polysubstituted 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones through Domino Palladium-Catalyzed Reactions of Indol-2-ylmethyl Acetates with 1,3-Dicarbonyl Derivatives [iris.uniroma1.it]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 4. Tsuji-Trost Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines: indole synthesis from anilines and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Metathesis Reactions of 1-(Allyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the metathesis reactions of 1-(allyl)-1H-indole, a versatile building block in the synthesis of complex indole-fused heterocycles. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] Olefin metathesis provides a powerful and efficient method for the construction of carbon-carbon bonds, enabling the synthesis of diverse molecular architectures with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

Overview of Metathesis Reactions on this compound

This compound can undergo several types of metathesis reactions, primarily Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Enyne Metathesis. These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their functional group tolerance and high activity.[6]

-

Ring-Closing Metathesis (RCM): Intramolecular reaction of a diene to form a cyclic olefin. For this compound derivatives, this typically involves a second allyl group or a longer olefinic chain attached to the indole nucleus (e.g., at the C3 position) to generate fused ring systems like pyrrolo[1,2-a]indoles.

-

Cross-Metathesis (CM): Intermolecular reaction between two different olefins. This compound can be reacted with various olefin partners, such as acrylates, to introduce new functional groups. The selectivity of CM reactions can be influenced by the steric and electronic properties of the reacting olefins.[1][7]

-

Enyne Metathesis: Reaction between an alkene and an alkyne to form a conjugated diene. This reaction can be used to construct complex polycyclic systems by subsequent intramolecular reactions of the newly formed diene.[3][8]

Data Presentation: Quantitative Analysis of Metathesis Reactions

The following tables summarize typical reaction conditions and outcomes for metathesis reactions involving N-allyl indole derivatives. Please note that specific yields and optimal conditions will vary depending on the exact substrate and catalyst used.

Table 1: Ring-Closing Metathesis (RCM) of N-Allyl Indole Derivatives

| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Allyl-N-(but-3-en-1-yl)-1H-indole | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 85 | Adapted from[9] |

| 1,3-Diallyl-1H-indole | Hoveyda-Grubbs II (2) | Toluene | 80 | 6 | 92 | Adapted from[9] |

| N-Boc-diallylamine | Grubbs I (0.5) | CH₂Cl₂ | reflux | 2.5 | 90-94 | [10] |

Table 2: Cross-Metathesis (CM) of this compound

| Olefin Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl acrylate | Grubbs II (5) | CH₂Cl₂ | 45 | 12 | 78 | Adapted from[7] |

| Styrene | Hoveyda-Grubbs II (3) | Toluene | 60 | 8 | 85 | Adapted from[7] |

| Allyl alcohol | Grubbs II (5) + Phenol | CH₂Cl₂ | 40 | 6 | 75 | Adapted from[2] |

Table 3: Enyne Metathesis of N-Allyl Indole Derivatives

| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Allyl-2-(prop-2-yn-1-yl)-1H-indole | Grubbs II (5) | Toluene | 80 | 4 | 88 | Adapted from[8] |

| 1-Allyl-3-(phenylethynyl)-1H-indole | Hoveyda-Grubbs II (3) | Dichloroethane | 70 | 6 | 91 | Adapted from[3] |

Experimental Protocols

The following are detailed experimental protocols for the key metathesis reactions of this compound derivatives. These protocols are based on established literature procedures and may require optimization for specific substrates.

Protocol for Ring-Closing Metathesis (RCM) of 1,3-Diallyl-1H-indole

This protocol describes the synthesis of a pyrrolo[1,2-a]indole core structure, a common motif in bioactive natural products.

Materials:

-

1,3-Diallyl-1H-indole

-

Hoveyda-Grubbs II catalyst

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,3-diallyl-1H-indole (1.0 mmol).

-

Dissolve the substrate in anhydrous toluene (0.1 M solution).

-

Add the Hoveyda-Grubbs II catalyst (0.02 mmol, 2 mol%).

-

Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired pyrrolo[1,2-a]indole product.

Protocol for Cross-Metathesis (CM) of this compound with Methyl Acrylate

This protocol details the functionalization of the allyl group of this compound with an acrylate moiety, a versatile synthon for further chemical transformations.

Materials:

-

This compound

-

Methyl acrylate

-

Grubbs II catalyst

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (0.2 M solution).

-

Add methyl acrylate (1.2 mmol, 1.2 equivalents).

-

Add the Grubbs II catalyst (0.05 mmol, 5 mol%).

-

Heat the reaction mixture to 45 °C and stir for 12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired cross-metathesis product.

Protocol for Enyne Metathesis of 1-Allyl-2-(prop-2-yn-1-yl)-1H-indole

This protocol describes the formation of a conjugated diene system, which can be a precursor for Diels-Alder reactions to construct complex polycyclic indole derivatives.

Materials:

-

1-Allyl-2-(prop-2-yn-1-yl)-1H-indole

-

Grubbs II catalyst

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1-allyl-2-(prop-2-yn-1-yl)-1H-indole (1.0 mmol).

-

Dissolve the substrate in anhydrous toluene (0.1 M solution).

-

Add the Grubbs II catalyst (0.05 mmol, 5 mol%).

-

Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting diene by silica gel column chromatography.

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow for Metathesis Reaction Optimization

The following diagram illustrates a typical workflow for optimizing a metathesis reaction.

Caption: Workflow for optimizing metathesis reactions.

Logical Relationship in Drug Discovery Application

The following diagram illustrates the logical progression from synthesis to potential therapeutic application.

Caption: Drug discovery workflow for metathesis-derived indole compounds.

Applications in Drug Development

The indole-fused heterocyclic scaffolds synthesized through metathesis reactions of this compound derivatives are of significant interest in drug discovery. These compounds have been evaluated for a range of biological activities.

-

Anticancer Activity: Many indole derivatives exhibit potent antiproliferative activity against various cancer cell lines.[4][5] For instance, certain bis(indolyl)methanes have shown selective cytotoxicity against human tumor cell lines.[3] The fused-indole structures can act as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival.[11]

-

Anti-inflammatory Activity: Some heterocyclic substituted bis(indolyl)methanes have demonstrated good anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

-

Antimicrobial and Antiviral Agents: The diverse structures of indole-fused heterocycles make them promising candidates for the development of new antimicrobial and antiviral drugs.

The metathesis reactions described herein provide a modular and efficient approach to a library of novel indole derivatives for high-throughput screening and lead optimization in drug discovery programs. The ability to readily functionalize the indole core and construct complex polycyclic systems allows for the exploration of a broad chemical space to identify potent and selective therapeutic agents.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction of benzo-fused indolizines, pyrrolo[1,2-a]quinolines via alkyne–carbonyl metathesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization Reaction [organic-chemistry.org]

- 9. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cycloaddition Reactions with 1-(Allyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cycloaddition reactions involving 1-(Allyl)-1H-indole, a versatile building block in the synthesis of complex heterocyclic structures relevant to drug discovery and materials science. The protocols detailed below are based on established methodologies for related compounds and aim to serve as a practical guide for the design and execution of such reactions.

Introduction

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, 1,3-dipolar cycloadditions and Diels-Alder reactions are particularly valuable for creating five- and six-membered rings, respectively. The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization through cycloaddition reactions on an N-allyl substituent opens avenues to novel polycyclic indole derivatives with potential biological activity. While direct intermolecular cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the principles and protocols from closely related systems provide a strong foundation for their application.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.[1] In the context of this compound, the allyl group serves as the dipolarophile. A common class of 1,3-dipoles used in these reactions are nitrones.

Application: Synthesis of Isoxazolidine-Fused Indoles

The reaction of N-allylated cyclic imides with nitrones has been shown to proceed with high regio- and stereoselectivity, yielding isoxazolidine products.[2] This methodology can be adapted for this compound to synthesize novel isoxazolidinyl-indole derivatives, which are of interest for their potential biological properties.[2]

Reaction Scheme:

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition of this compound with a Nitrone

This protocol is adapted from the cycloaddition of N-allyl substituted polycyclic derivatives of isoindole-1,3-dione with nitrones.[2]

Materials:

-

This compound

-

Substituted Nitrone (e.g., C-phenyl-N-methylnitrone)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add the substituted nitrone (1.2 mmol).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoxazolidine product.

Quantitative Data:

While specific data for this compound is not available, analogous reactions with N-allyl imides have reported good yields.[2] The regioselectivity is expected to favor the formation of the 5-substituted isoxazolidine.

| Reactants | Product | Yield | Reference |

| N-Allyl Phthalimide + C-Phenyl-N-methylnitrone | 2-(Phthalimidomethyl)-3-phenyl-5-methylisoxazolidine | Good | [2] |

Diagram of the Experimental Workflow:

Caption: General workflow for the 1,3-dipolar cycloaddition.

Diels-Alder [4+2] Cycloaddition Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring.[2] In this context, the allyl group of this compound can act as the dienophile, particularly with electron-rich dienes in an inverse-electron-demand Diels-Alder reaction, or the indole ring itself can participate as the dienophile.

Application: Synthesis of Carbazole and Other Polycyclic Indole Derivatives

Intramolecular Diels-Alder reactions of indole derivatives have been successfully employed in the synthesis of complex natural products.[3] For intermolecular reactions, the C2-C3 double bond of the indole ring is typically the reactive dienophile, especially with electron-rich dienes.[3]

Reaction Scheme (Indole as Dienophile):

Experimental Protocol: General Procedure for Intermolecular Diels-Alder Reaction

This is a general protocol based on established Diels-Alder reactions involving indole as the dienophile.

Materials:

-

This compound

-

Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Lewis Acid Catalyst (e.g., AlCl₃, optional)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add the electron-rich diene (1.5 mmol).

-

If a Lewis acid catalyst is used, cool the mixture to 0 °C and add the Lewis acid (e.g., 0.1-1.0 mmol) portion-wise.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used).

-

Extract the aqueous layer with the organic solvent.

-